N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
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Overview
Description
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Preparation Methods
The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide involves several steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Chemical Reactions Analysis
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Scientific Research Applications
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle progression and apoptosis induction.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the specific substitutions present in N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different arrangement of nitrogen atoms and additional ring structures.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C21H20N6O2/c1-13-4-7-16(10-14(13)2)27-20-18(11-24-27)19(22-12-23-20)25-26-21(28)15-5-8-17(29-3)9-6-15/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
InChI Key |
JAMQLPLZBFAVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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